![molecular formula C14H17NO6S B1377353 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid CAS No. 1432677-96-7](/img/structure/B1377353.png)

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid

Overview

Description

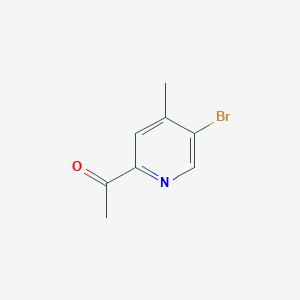

“4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 1432677-96-7 . It has a molecular weight of 327.36 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.36 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications

Nonlinear Optical Applications

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid and its derivatives have been explored for their potential in semiorganic nonlinear optical (NLO) applications. The growth and characterization of novel semi-organometallic NLO crystals, specifically involving the integration of morpholine-4-sulfonyl with aminophenyl groups, have shown promising results. Such crystals, synthesized through slow evaporation solution growth techniques, exhibit significant nonlinear optical efficiency, surpassing standard potassium dihydrogen phosphate (KDP) in some cases. The structural, thermal, and optical properties, including low cutoff wavelength and high thermal stability, make these compounds candidates for NLO applications (Vinoth et al., 2020).

Antimicrobial Applications

The antimicrobial properties of morpholine derivatives, particularly against multidrug-resistant strains, have been a subject of research. For instance, 4-(Phenylsulfonyl) morpholine shows modulating activity in combination with antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa. This highlights the potential of morpholine sulfonamides in enhancing the efficacy of existing antimicrobial agents and combating drug resistance (Oliveira et al., 2015).

Enzymatic Assays

Derivatives of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid have been utilized in biochemical assays, particularly for assaying enzyme activity. For example, D-kynurenine, a compound structurally related to morpholine-4-sulfonyl derivatives, serves as a substrate in assays measuring D-amino acid oxidase activity. This showcases the utility of these compounds in developing fluorescence-based assays for enzyme activity monitoring, providing a method for studying enzyme kinetics and inhibition (Song et al., 2010).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of morpholine-4-sulfonyl derivatives, including 6‐(morpholine‐4‐sulfonyl)‐quinoline-2,3,4-tricarboxylic acid, have been extensively studied. These investigations focus on creating scaffolds with potential pharmacological activities, leveraging reactions such as the Pfitzinger reaction for building complex molecules. Such studies lay the groundwork for developing new compounds with therapeutic potential, highlighting the versatility of morpholine-4-sulfonyl derivatives in synthetic organic chemistry (Kravchenko et al., 2006).

properties

IUPAC Name |

4-(4-morpholin-4-ylsulfonylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMXVCXHRUYBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(benzyloxy)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1377270.png)

![Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1377271.png)

![1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1377287.png)

![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)

![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)